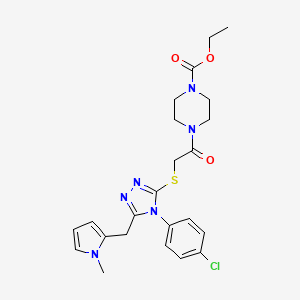
ethyl 4-(2-((4-(4-chlorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(2-((4-(4-chlorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H27ClN6O3S and its molecular weight is 503.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(2-((4-(4-chlorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Structure and Synthesis
The compound's structure includes a piperazine core substituted with various functional groups, which are critical for its biological activity. The presence of the triazole ring and the chlorophenyl group contributes to its pharmacological profile. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine derivative followed by acylation and thioether formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole-containing compounds. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | A549 (Lung) | 10 | Induces apoptosis via caspase activation |
| Triazole Derivative B | MCF7 (Breast) | 15 | Inhibits proliferation through cell cycle arrest |
| Ethyl 4-(...) | A549 (Lung) | TBD | TBD |
Case Study : A study evaluating the efficacy of triazole derivatives against A549 cells demonstrated that compounds with a chlorophenyl substitution exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism involved apoptosis induction through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .
Antimicrobial Activity
The antimicrobial properties of ethyl 4-(...) have also been explored, particularly against multidrug-resistant pathogens. The compound's efficacy was tested against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Effective |
| Escherichia coli (MDR) | 64 µg/mL | Moderate |
| Klebsiella pneumoniae (Carbapenem-resistant) | 128 µg/mL | Weak |
Research Findings : In vitro studies indicated that ethyl 4-(...) exhibited significant antibacterial activity against MRSA and other resistant strains. The mechanism was attributed to disruption of bacterial cell membrane integrity and inhibition of protein synthesis .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer. Compounds with structural similarities to ethyl 4-(...) have demonstrated anti-inflammatory effects through various pathways:
- Inhibition of COX enzymes : Reducing prostaglandin synthesis.
- Modulation of cytokine production : Decreasing levels of TNF-alpha and IL-6.
Case Study : A study on pyrrole-based derivatives showed that modifications to the triazole ring enhanced anti-inflammatory activity in animal models of arthritis. The compounds significantly reduced paw swelling and inflammatory markers .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[[4-(4-chlorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O3S/c1-3-33-23(32)29-13-11-28(12-14-29)21(31)16-34-22-26-25-20(15-19-5-4-10-27(19)2)30(22)18-8-6-17(24)7-9-18/h4-10H,3,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCJZONFINTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














